molecular formula C21H24ClNO2 B11041668 Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B11041668
M. Wt: 357.9 g/mol
InChI Key: CDNMPPORUGSFOI-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base like piperidine can lead to the formation of the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate stands out due to its specific quinoline structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C21H24ClNO2

Molecular Weight

357.9 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,3-dihydroquinoline-6-carboxylate

InChI

InChI=1S/C21H24ClNO2/c1-5-25-19(24)14-6-11-18-17(12-14)21(4,13-20(2,3)23-18)15-7-9-16(22)10-8-15/h6-12,23H,5,13H2,1-4H3

InChI Key

CDNMPPORUGSFOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(CC2(C)C3=CC=C(C=C3)Cl)(C)C

Origin of Product

United States

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